
3-(acetylamino)-N-(2-furylmethyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(acetylamino)-N-(2-furylmethyl)-4-methylbenzamide, commonly known as FMA-AMIDE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. FMA-AMIDE is a derivative of benzamide and has a furan ring attached to the amide nitrogen. This unique structure has led to the investigation of its synthesis, mechanism of action, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of FMA-AMIDE is not fully understood. However, it has been proposed that FMA-AMIDE may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, FMA-AMIDE may inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
FMA-AMIDE has been found to have a range of biochemical and physiological effects. In vitro studies have shown that FMA-AMIDE inhibits the growth of cancer cells and bacteria. FMA-AMIDE has also been found to have anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of FMA-AMIDE is its synthetic nature, which allows for easy production in large quantities. Additionally, FMA-AMIDE has been found to exhibit antitumor and antimicrobial activity, making it a potential candidate for the development of new drugs. However, one limitation of FMA-AMIDE is its unknown mechanism of action, which makes it difficult to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for the investigation of FMA-AMIDE. One area of interest is in the development of new anticancer drugs. FMA-AMIDE has been found to exhibit antitumor activity in vitro, making it a potential candidate for further investigation. Additionally, FMA-AMIDE has been found to have antimicrobial activity, making it a potential candidate for the development of new antibiotics. Further investigation into the mechanism of action of FMA-AMIDE may also provide insight into its potential applications in scientific research.
Synthesemethoden
The synthesis of FMA-AMIDE involves the reaction of 4-methylbenzoic acid with thionyl chloride to produce 4-methylbenzoyl chloride. The resulting compound is then reacted with 2-furylmethylamine to produce 3-(2-furylmethylamino)-4-methylbenzamide. Finally, the acetylation of the amine group using acetic anhydride results in the formation of FMA-AMIDE.
Wissenschaftliche Forschungsanwendungen
FMA-AMIDE has been investigated for its potential applications in scientific research. One area of interest is in the development of new drugs. FMA-AMIDE has been found to exhibit antitumor activity in vitro, making it a potential candidate for the development of new anticancer drugs. Additionally, FMA-AMIDE has been found to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
3-acetamido-N-(furan-2-ylmethyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10-5-6-12(8-14(10)17-11(2)18)15(19)16-9-13-4-3-7-20-13/h3-8H,9H2,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOSBXXCYWDRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetamido-N-(furan-2-ylmethyl)-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-L-prolinamide](/img/structure/B5090754.png)
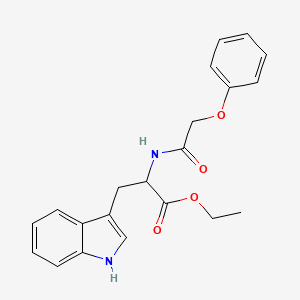
![5-[(2-methoxyphenoxy)methyl]-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5090765.png)
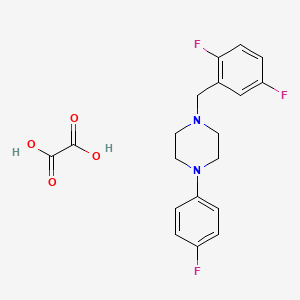
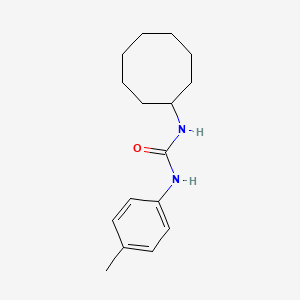
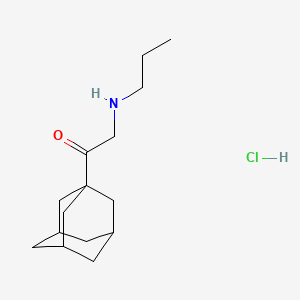
![2-{2-[(4-tert-butylphenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5090796.png)
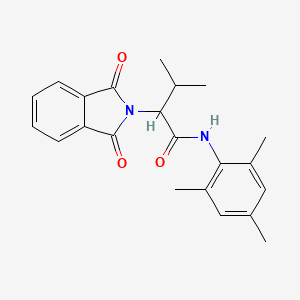
acetate](/img/structure/B5090808.png)
![N-cycloheptyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5090820.png)
![{2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5090826.png)
![3-(benzylsulfonyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B5090838.png)
![N-(3-methoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5090842.png)
![{4-bromo-2-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5090846.png)